[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of lithium hydroxide monohydrate and dihydrogen peroxide in water and tetrahydrofuran at -5°C.
Step 2: Addition of 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide at 0-10°C.
Step 3: Reflux in dichloromethane at 20°C for 50 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-step synthetic routes, optimized for large-scale production. The use of inert atmospheres and controlled temperatures is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like dihydrogen peroxide.
Reduction: Using agents such as lithium hydroxide monohydrate.
Substitution: With reagents like 2,2,2-trichloro-1,1-dimethylethoxychloroformate.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in tetrahydrofuran at low temperatures.
Reduction: Lithium hydroxide monohydrate in water.
Substitution: 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide.
Major Products
The major product formed from these reactions is the target compound, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by inhibiting the rho kinase enzyme and norepinephrine transporters. This inhibition leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure. The molecular targets include the conventional trabecular pathway of aqueous humor outflow .
Comparison with Similar Compounds
Similar Compounds
Ripasudil: Another rho kinase inhibitor used for similar indications.
Fasudil: A rho kinase inhibitor with broader applications in cardiovascular diseases.
Uniqueness
Netarsudil Mesylate is unique in its dual mechanism of action, targeting both rho kinase and norepinephrine transporters, which makes it particularly effective in reducing intraocular pressure compared to other similar compounds .
Properties
Molecular Formula |
C29H33N3O9S2 |
---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid |
InChI |
InChI=1S/C27H25N3O3.2CH4O3S/c1-17-3-10-24(18(2)13-17)27(32)33-23-8-5-19(6-9-23)25(15-28)26(31)30-22-7-4-21-16-29-12-11-20(21)14-22;2*1-5(2,3)4/h3-14,16,25H,15,28H2,1-2H3,(H,30,31);2*1H3,(H,2,3,4)/t25-;;/m1../s1 |
InChI Key |
XETPNKQIRXJYGS-KHZPMNTOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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